2-(Difluoromethoxy)naphthalene-6-acetonitrile
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Overview
Description
2-(Difluoromethoxy)naphthalene-6-acetonitrile is a chemical compound with the molecular formula C13H9F2NO and a molecular weight of 233.21 g/mol It is a member of the difluoromethoxy class of compounds, characterized by the presence of a difluoromethoxy group (-OCF2H) attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)naphthalene-6-acetonitrile typically involves the introduction of the difluoromethoxy group onto the naphthalene ring followed by the addition of the acetonitrile group. One common method involves the reaction of 2-hydroxy-6-naphthaldehyde with difluoromethyl ether in the presence of a base to form 2-(difluoromethoxy)naphthalene. This intermediate is then reacted with cyanomethyl anion to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)naphthalene-6-acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
2-(Difluoromethoxy)naphthalene-6-acetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)naphthalene-6-acetonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, potentially affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)naphthalene-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetonitrile group.
Difluoromethoxylated ketones: These compounds share the difluoromethoxy group and are used as building blocks for synthesizing nitrogen-containing heterocycles.
Uniqueness
2-(Difluoromethoxy)naphthalene-6-acetonitrile is unique due to the presence of both the difluoromethoxy and acetonitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H9F2NO |
---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
2-[6-(difluoromethoxy)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2NO/c14-13(15)17-12-4-3-10-7-9(5-6-16)1-2-11(10)8-12/h1-4,7-8,13H,5H2 |
InChI Key |
QBQFUCSIDYSKDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C=C1CC#N |
Origin of Product |
United States |
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